molecular formula C19H18FNO5S B2929086 1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448030-71-4

1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2929086
CAS No.: 1448030-71-4
M. Wt: 391.41
InChI Key: XVSVBXNKDFKTCC-UHFFFAOYSA-N
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Description

1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a useful research compound. Its molecular formula is C19H18FNO5S and its molecular weight is 391.41. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The presence of the fluoro and methoxyphenyl groups suggests it may interact with its targets through hydrogen bonding or pi-pi stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

The presence of the fluoro and methoxyphenyl groups may enhance its lipophilicity, potentially improving its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without specific target or pathway information, it’s difficult to predict the potential effects of this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of its environment

Properties

IUPAC Name

1'-(5-fluoro-2-methoxyphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-17-7-6-13(20)10-18(17)27(23,24)21-9-8-19(12-21)11-15(22)14-4-2-3-5-16(14)26-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVBXNKDFKTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.